molecular formula C7H16N2 B3354790 cis-1-Amino-2,6-dimethylpiperidine CAS No. 61147-58-8

cis-1-Amino-2,6-dimethylpiperidine

Cat. No. B3354790
CAS RN: 61147-58-8
M. Wt: 128.22 g/mol
InChI Key: UAHWWAIVYPJROV-KNVOCYPGSA-N
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Description

Synthesis Analysis

The synthesis of cis-1-Amino-2,6-dimethylpiperidine involves several routes. One notable application is its use in the preparation of N-substituted derivatives of 3-aminorhodanine . Additionally, it serves as a reactant for the synthesis of:


Molecular Structure Analysis

The molecular formula of this compound is C7H16N2 , with a molecular weight of 128.22 g/mol . Its chemical structure consists of a piperidine ring with two methyl groups at positions 2 and 6.


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 65-80°C at 30 mmHg .
  • Density : 0.865 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.465 (literature value) .

Safety and Hazards

  • Flash Point : 42°C (closed cup) .

Future Directions

: Sigma-Aldrich Product Page

properties

IUPAC Name

(2S,6R)-2,6-dimethylpiperidin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3/t6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHWWAIVYPJROV-KNVOCYPGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-1-Amino-2,6-dimethylpiperidine
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cis-1-Amino-2,6-dimethylpiperidine
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cis-1-Amino-2,6-dimethylpiperidine
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cis-1-Amino-2,6-dimethylpiperidine
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cis-1-Amino-2,6-dimethylpiperidine
Reactant of Route 6
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cis-1-Amino-2,6-dimethylpiperidine

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